N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Description

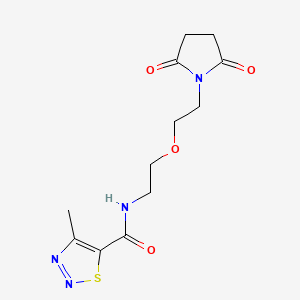

N-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 4-methyl-1,2,3-thiadiazole-5-carboxamide core linked to a 2,5-dioxopyrrolidin-1-yl group via a triethylene glycol-like chain. The ethoxyethyl spacer may enhance solubility and pharmacokinetic properties compared to bulkier or hydrophobic substituents.

Properties

IUPAC Name |

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-4-methylthiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-8-11(21-15-14-8)12(19)13-4-6-20-7-5-16-9(17)2-3-10(16)18/h2-7H2,1H3,(H,13,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVIALZFXLYZNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCCOCCN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are voltage-gated sodium channels and Cav 1.2 (L-type) calcium channels . These channels play a crucial role in the propagation of action potentials in neurons, making them key targets for anticonvulsant drugs.

Mode of Action

The compound interacts with its targets at high concentrations of 100 µM or 500 µM. It likely works by inhibiting the function of these channels, thereby reducing the excitability of neurons and preventing the abnormal electrical activity that leads to seizures.

Pharmacokinetics

The compound has demonstrated high metabolic stability on human liver microsomes. It also shows negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds. These properties suggest that the compound may have good bioavailability and a low risk of drug-drug interactions.

Result of Action

The compound’s action on sodium and calcium channels can reduce neuronal excitability, potentially preventing the abnormal electrical activity that leads to seizures. In animal models, the compound has shown potent anticonvulsant properties.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability might be affected by temperature, as suggested by the storage recommendations for similar compounds Additionally, the compound’s efficacy could potentially be influenced by factors such as the patient’s metabolic rate, the presence of other drugs, and individual variations in the expression and function of sodium and calcium channels

Biological Activity

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has recently gained attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrrolidine moiety , which are known for their significant biological properties. The presence of the carboxamide functional group enhances its interaction with biological systems, contributing to its pharmacological potential.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Properties : Thiadiazole derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. Studies indicate that the compound exhibits significant activity against pathogenic strains, suggesting its potential as an antimicrobial agent .

- Anticancer Activity : Research has shown that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. Mechanisms include interference with cellular signaling pathways and direct cytotoxic effects on cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibiting AChE can enhance acetylcholine levels, potentially benefiting conditions like Alzheimer's disease .

The mechanisms through which this compound exerts its biological effects include:

- Cell Membrane Interaction : The mesoionic character of the thiadiazole ring allows the compound to cross cellular membranes effectively, facilitating interaction with intracellular targets.

- Enzyme Binding : The carboxamide group enables the compound to bind to enzyme active sites, inhibiting their function and disrupting metabolic pathways .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiadiazole derivatives against a panel of bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Standard Antibiotic | 16 | Staphylococcus aureus |

Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The following table summarizes the effects observed:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Comparison with Similar Compounds

Structural Comparison with Thiazole Carboxamides

The target compound’s thiadiazole core distinguishes it from structurally related 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., compounds in ). Key differences include:

- Heterocycle Electronics : Thiadiazoles (with two nitrogen atoms) exhibit distinct electronic profiles compared to thiazoles (one nitrogen), influencing binding interactions with biological targets.

- Substituent Positioning : The 4-methyl group in the thiadiazole may sterically hinder interactions compared to the 2-pyridinyl substitution in thiazole analogs .

- Reactivity : The NHS ester in the target compound enables covalent conjugation, whereas pyridinyl-thiazole derivatives lack this functionality, limiting their utility in probe design .

Reactivity of NHS Ester-Containing Analogues

The 2,5-dioxopyrrolidin-1-yl group in the target compound aligns with NHS-ester-containing molecules used in bioconjugation (e.g., ’s C60–malonate derivative). Key comparisons:

- Synthesis : Both compounds employ NHS ester activation (via DCC/NHS) for coupling, though the target compound’s amide bond formation likely uses classic reagents like EDCl or HOBt, as seen in thiazole carboxamide synthesis .

- Stability : NHS esters are hydrolytically labile; the ethoxyethyl chain may mitigate instability compared to shorter linkers in other analogues .

Comparative Data Table

Q & A

Q. What methodologies design novel analogs with improved pharmacokinetic properties?

- Methodological Answer : Fragment-based drug design (FBDD) optimizes substituents for ADME (absorption, distribution, metabolism, excretion). In vivo PK/PD studies in rodent models assess half-life and tissue distribution. Metabolite identification via HR-MS guides toxicity mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.